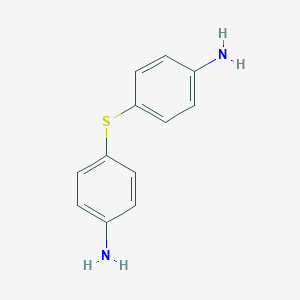

4,4'-Thiodianiline

Description

Properties

IUPAC Name |

4-(4-aminophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNFHJVPAJKPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021344 | |

| Record name | 4,4'-Thiodianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992), Brown solid; [CAMEO] Fine slightly violet crystals; [MSDSonline] | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Thiodianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid, Soluble in aqueous hydrochloric acid, Slightly soluble in water | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBISBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000111 [mmHg] | |

| Record name | 4,4'-Thiodianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles (from water) | |

CAS No. |

139-65-1 | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Diaminodiphenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Thiodianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Thiodianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Thiodianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-thiodianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIODIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GGU990BQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-THIOBISBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226 to 228 °F (NTP, 1992), 108.5 °C | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBISBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Thiodianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Thiodianiline (TDA), an organosulfur compound, is a significant industrial chemical primarily utilized as an intermediate in the synthesis of dyes, high-performance polymers, epoxy resins, and rubber chemicals.[1] Its molecular structure, featuring a flexible thioether linkage between two aniline (B41778) moieties, imparts unique chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its primary synthesis routes. Due to its classification as a suspected carcinogen, appropriate safety and handling protocols are also briefly addressed.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various chemical syntheses and for understanding its behavior in different environmental and biological systems.

General and Physical Properties

This table outlines the basic identifiers and physical state information for this compound.

| Property | Value | Reference |

| Chemical Name | 4,4'-Sulfanediyldianiline | [2] |

| Synonyms | p,p'-Thiodianiline, Bis(4-aminophenyl) sulfide | [2][3] |

| CAS Number | 139-65-1 | [2][4] |

| Molecular Formula | C₁₂H₁₂N₂S | [2] |

| Molecular Weight | 216.30 g/mol | [2][5] |

| Appearance | White to pale yellow or brown-violet crystalline powder/needles.[1] May darken on exposure to air or light.[1] | [1][2][6] |

| Odor | Faint, characteristic amine-like odor | [1] |

Thermodynamic and Solubility Properties

This table presents key thermodynamic data and solubility information, which are critical for designing reaction conditions and purification processes.

| Property | Value | Reference |

| Melting Point | 105 - 110 °C | [2][4][6] |

| Boiling Point | 361 °C (estimated), 464.8 °C @ 760 mmHg | [2][6] |

| Water Solubility | Slightly soluble / Insoluble | [1][6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and hot benzene. Slightly soluble in DMSO and Methanol. | [4][6] |

| pKa (Predicted) | 4.55 ± 0.10 | [6] |

| LogP (log Kow) | 2.18 | [5] |

| Flash Point | 234.9 °C | [2] |

| Density (estimate) | 1.1391 - 1.26 g/cm³ | [2][6] |

| Refractive Index (estimate) | 1.5700 | [6] |

Spectroscopic Data

Spectroscopic data are essential for the identification and structural elucidation of this compound.

| Spectrum Type | Key Data Points | Reference |

| UV-Vis (in Alcohol) | λmax: 264 nm (log ε = 4.39) | [5] |

| ¹H NMR | Sadtler Ref. No: 2074 | [5] |

| IR (Grating) | Sadtler Ref. No: 8866 | [5] |

| Mass Spectrometry | NIST/EPA/MSDC Ref. No: 76016 | [5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating block of the apparatus or immersed in the oil bath of a Thiele tube.

-

The sample is heated rapidly to obtain an approximate melting point.

-

The apparatus is allowed to cool, and a second sample is heated slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting range is reported as T₁ - T₂.

-

Solubility Determination

Solubility is determined by observing the dissolution of the solute in a given solvent at a specified temperature.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble. Quantitative solubility can be determined by incrementally adding solute to a known volume of solvent until saturation is reached, followed by filtration and quantification of the dissolved material.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to identify the wavelengths at which a molecule absorbs light, which is related to its electronic transitions.

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks.

-

Procedure:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol) in a volumetric flask.

-

The stock solution is serially diluted to prepare a working solution of a concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

The spectrophotometer is zeroed using a blank cuvette containing only the solvent.

-

The cuvette is filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).

-

The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

-

Apparatus: FTIR spectrometer, agate mortar and pestle, KBr press or ATR accessory.

-

Procedure (KBr Pellet Method):

-

Approximately 1-2 mg of dry this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is transferred to a pellet die.

-

Pressure is applied using a hydraulic press to form a thin, transparent KBr pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

-

Procedure (Attenuated Total Reflectance - ATR):

-

The ATR crystal is cleaned thoroughly.

-

A small amount of the solid this compound sample is placed directly onto the crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The spectrum is recorded directly.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

Apparatus: NMR spectrometer, NMR tubes, volumetric glassware.

-

Procedure:

-

For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.

-

The solution is filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

-

The NMR tube is capped and placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity, and the spectrum is acquired. For ¹³C NMR, a higher sample concentration (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Synthesis Pathway

This compound can be synthesized through several routes. A common industrial method involves the reaction of aniline with sulfur. Another pathway is the reduction of a nitro precursor.

Synthesis from Aniline and Sulfur

This diagram illustrates a generalized pathway for the synthesis of this compound from the reaction of aniline with sulfur, often with a catalyst like lead oxide to improve the yield of the desired 4,4' isomer.[2]

Caption: Synthesis of this compound from Aniline and Sulfur.

Synthesis via Reduction of Bis(4-nitrophenyl) sulfide

This workflow outlines an alternative synthesis route starting from bis(4-nitrophenyl) sulfide.[4]

Caption: Synthesis of this compound via Reduction.

Safety and Handling

This compound is considered a potentially hazardous chemical and is classified as a suspected carcinogen (IARC Group 2B).[6] Exposure may cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, it should be handled with extreme caution in a well-ventilated area, preferably a fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. All personnel should be trained on its proper handling and storage.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data presented are essential for researchers and professionals working with this compound, enabling a better understanding of its behavior and facilitating its use in the synthesis of a wide range of materials. Given its potential health hazards, strict adherence to safety protocols is imperative when handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H12N2S | CID 8765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 139-65-1 [m.chemicalbook.com]

- 6. This compound , Analysis standard , 139-65-1 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Synthesis of 4,4'-Thiodianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Thiodianiline (TDA), also known as bis(4-aminophenyl) sulfide (B99878), is a crucial aromatic diamine intermediate in the chemical and pharmaceutical industries. Its unique structure, featuring a flexible thioether linkage between two aniline (B41778) moieties, imparts desirable properties to a variety of polymers, dyes, and biologically active molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, comparative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into three main approaches: direct sulfuration of aniline, reduction of a dinitro intermediate, and reaction with a sulfur dihalide. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and purity of the final product.

Direct Sulfuration of Aniline

This is a classical and direct method for the synthesis of this compound, involving the reaction of aniline with elemental sulfur.

Reaction: Aniline is heated in excess with sulfur powder. The reaction proceeds through a complex mechanism involving the formation of sulfur radicals and electrophilic substitution on the aniline ring. To favor the formation of the desired 4,4'-isomer, a catalyst such as lead(II) oxide can be employed.[1]

-

Materials:

-

Aniline (excess)

-

Sulfur powder

-

Lead(II) oxide (optional catalyst)

-

-

Procedure:

-

A mixture of aniline and sulfur is heated to boiling under reflux for several hours.[1] The historical method describes boiling for several days to afford a mixture of isomers.[2]

-

If used, lead(II) oxide is added to the reaction mixture to maximize the yield of the 4,4'-isomer.[1]

-

After completion of the reaction (monitored by TLC), the excess aniline is removed by steam distillation.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield this compound.

-

Caption: Direct Sulfuration of Aniline.

Reduction of Bis(4-nitrophenyl) sulfide

This two-step pathway involves the synthesis of an intermediate, bis(4-nitrophenyl) sulfide, followed by its reduction to this compound. This method often provides better control over isomer formation and can lead to a purer final product.

A common method for this step is the reaction of 4-chloronitrobenzene with a sulfur source.

-

Materials:

-

4-Chloronitrobenzene

-

Sodium sulfide nonahydrate

-

Ethanol (95%)

-

-

Procedure:

-

4-Chloronitrobenzene and sodium sulfide nonahydrate are dissolved in 95% ethanol.

-

The reaction mixture is refluxed for an extended period (e.g., 20 hours).

-

Upon cooling, the crude bis(4-nitrophenyl) sulfide precipitates and is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid.

-

The nitro groups of the intermediate are reduced to amino groups to yield this compound. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Materials:

-

Bis(4-nitrophenyl) sulfide

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen gas

-

-

Procedure:

-

Bis(4-nitrophenyl) sulfide is dissolved in a suitable solvent in a hydrogenation reactor.

-

The Pd/C catalyst is added to the solution.

-

The reactor is purged with an inert gas (e.g., nitrogen or argon) and then pressurized with hydrogen gas.

-

The reaction mixture is stirred at a specific temperature (e.g., 50-80°C) and pressure (e.g., 50-150 psi) until the uptake of hydrogen ceases.[3]

-

The reaction is monitored by TLC or HPLC to confirm the complete conversion of the starting material.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization.

-

Caption: Two-Step Synthesis via Dinitro Intermediate.

Reaction of Aniline with Sulfur Dichloride

This method offers a more controlled way to introduce the sulfur bridge compared to using elemental sulfur.

-

Materials:

-

Aniline

-

Sulfur dichloride (SCl₂)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

-

Procedure:

-

Aniline is dissolved in an anhydrous solvent and cooled in an ice bath.

-

A solution of sulfur dichloride in the same solvent is added dropwise to the aniline solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional period at room temperature.

-

The reaction is quenched by the addition of water or a dilute base.

-

The organic layer is separated, washed, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

-

Caption: Synthesis from Aniline and Sulfur Dichloride.

Quantitative Data Summary

The following table summarizes the typical yields and purities for the different synthesis pathways of this compound. It is important to note that these values can vary significantly depending on the specific reaction conditions, scale, and purification methods employed.

| Synthesis Pathway | Key Reactants | Typical Yield (%) | Typical Purity (%) | Reference |

| Direct Sulfuration of Aniline | Aniline, Sulfur | Variable | Moderate to High | [1][2] |

| Reduction of Bis(4-nitrophenyl) sulfide | Bis(4-nitrophenyl) sulfide, H₂/Pd-C | >90 | High | General catalytic hydrogenation data[3][4] |

| Reaction of Aniline with Sulfur Dichloride | Aniline, Sulfur Dichloride | Moderate to High | High | General reaction data[5] |

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of a particular method depends on factors such as the desired scale of production, cost and availability of starting materials, and the required purity of the final product. The direct sulfuration of aniline is a straightforward approach, while the reduction of bis(4-nitrophenyl) sulfide offers better control and potentially higher purity. The reaction with sulfur dichloride provides another controlled alternative. For applications in drug development and high-performance materials, where purity is paramount, the two-step synthesis involving the reduction of the dinitro intermediate is often the preferred route. Further optimization of reaction conditions and purification techniques for each pathway can lead to improved yields and higher quality this compound.

References

In-Depth Technical Guide to 4,4'-Thiodianiline (CAS Number 139-65-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Thiodianiline (TDA), with the CAS number 139-65-1, is an aromatic amine characterized by two aniline (B41778) moieties bridged by a sulfur atom. Historically utilized as a chemical intermediate in the synthesis of various dyes, its toxicological profile, particularly its carcinogenicity, has garnered significant scientific attention. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and the toxicological and metabolic pathways of this compound. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for key analytical techniques are provided, and metabolic and toxicological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter or study this compound.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a pale brown to brown-violet crystalline powder or needles.[1][2] It is sparingly soluble in water but shows solubility in organic solvents such as ethanol.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂S | [4] |

| Molecular Weight | 216.3 g/mol | [5] |

| Melting Point | 105-107 °C | [5] |

| Boiling Point | 464.8 °C at 760 mmHg | [5] |

| Density | 1.26 g/cm³ | [5] |

| Water Solubility | Sparingly soluble | [2][3] |

| Solubility in Organics | Soluble in ethanol | [3] |

| Appearance | Pale brown to brown-violet crystalline powder or needles | [1][2] |

Synthesis and Purification

Synthesis

Two primary synthetic routes for this compound have been reported:

-

Direct Sulfuration of Aniline: This method involves boiling elemental sulfur with an excess of aniline for several hours.[5] The reaction can produce a mixture of isomers (1,1'; 1,4'; and 4,4'). The addition of a lead oxide catalyst may increase the yield of the desired 4,4' isomer.[5]

-

Reduction of a Nitro Precursor: A common alternative pathway is the reduction of bis(4-nitrophenyl) sulfide.[3] This method can offer a more controlled synthesis of the specific 4,4' isomer.

Purification

Purification of crude this compound is typically achieved through recrystallization.[6][7][8][9][10][11] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[7] Ethanol is a commonly used solvent for this purpose.[6] The general procedure involves dissolving the impure solid in a minimal amount of hot solvent, followed by hot filtration to remove any insoluble impurities. The solution is then allowed to cool slowly, promoting the formation of pure crystals, which can be isolated by filtration.[8]

Analytical Methodologies

The characterization and quantification of this compound are crucial for purity assessment and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed.[3]

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[12] The specific gradient or isocratic conditions would need to be optimized based on the specific column and system.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound in the mobile phase.

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the identification and quantification of this compound, often requiring derivatization to improve its volatility and chromatographic behavior.[14][15]

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Derivatization: Derivatization of the amine groups is typically required. Acetic anhydride (B1165640) can be used to form the diacetylated derivative.[16]

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components. An initial temperature of around 50°C, ramped to 300°C, is a typical starting point for optimization.[16]

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[16]

-

Sample Preparation: The sample is extracted with a suitable organic solvent, and the extract is then derivatized. The derivatized sample is subsequently injected into the GC-MS.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Interpretation:

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzene (B151609) rings. The chemical shifts and coupling patterns of these signals would confirm the 4,4'-substitution pattern. The protons of the amine groups would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the benzene rings. The number of signals and their chemical shifts would be consistent with the symmetry of the molecule.[17][18][19][20]

FTIR spectroscopy is used to identify the functional groups present in the molecule.[21][22][23][24][25]

Interpretation of Key Peaks:

-

N-H Stretching: The presence of the primary amine groups will be indicated by absorption bands in the region of 3300-3500 cm⁻¹.

-

C-N Stretching: Aromatic amine C-N stretching vibrations typically appear in the 1250-1360 cm⁻¹ region.

-

Aromatic C-H Stretching: Absorption bands for aromatic C-H stretching are expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks corresponding to the carbon-carbon double bonds in the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

-

C-S Stretching: The carbon-sulfur stretching vibration is expected to be a weaker band in the fingerprint region.

Toxicology and Metabolism

This compound is recognized as a carcinogen in animal models and is reasonably anticipated to be a human carcinogen.[1][26] Its toxicity is believed to be mediated through metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.[2]

Carcinogenicity

Studies conducted by the National Toxicology Program (NTP) have demonstrated that oral administration of this compound is carcinogenic in Fischer 344 rats and B6C3F1 mice.[26][27] In male rats, it induced tumors in the liver, thyroid, colon, and ear canal.[26][27] In female rats, tumors were observed in the thyroid, uterus, and ear canal.[26][27] Both male and female mice developed tumors in the liver and thyroid.[26][27]

Genotoxicity and Mechanism of Action

This compound has been shown to be mutagenic in some strains of Salmonella typhimurium and causes DNA damage in various organs of mice, including the brain, liver, urinary bladder, and lungs.[1] The carcinogenicity is likely initiated by the metabolic activation of the arylamine groups to reactive electrophiles that can form covalent adducts with DNA.[2] This DNA damage, if not properly repaired, can lead to mutations in critical genes and ultimately to the development of cancer.

Metabolism

The metabolism of this compound is a critical step in its toxicological activation.[2][28][29][30][31] While detailed metabolic pathways in humans have not been fully elucidated, it is proposed that the arylamine moieties undergo metabolic activation, a common pathway for many carcinogenic aromatic amines.

Proposed Metabolic Activation Pathway:

Caption: Proposed metabolic activation pathway of this compound leading to carcinogenicity.

Signaling Pathways in Carcinogenesis

The development of cancer is a multi-step process involving the alteration of numerous cellular signaling pathways that control cell growth, proliferation, and death. While the specific signaling pathways disrupted by this compound have not been extensively characterized, the formation of DNA adducts can trigger a cascade of events.

Logical Flow from DNA Damage to Cancer:

Caption: A logical workflow illustrating the progression from this compound exposure to cancer.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and is suspected of causing cancer.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is an aromatic amine with a well-documented toxicological profile, most notably its carcinogenicity in animal models. This technical guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and analysis, and insights into its metabolic activation and mechanisms of toxicity. The information presented herein is intended to be a valuable resource for scientists and researchers, aiding in the safe handling, accurate analysis, and deeper understanding of the biological effects of this compound. Further research into the specific molecular signaling pathways affected by this compound is warranted to fully elucidate its carcinogenic mechanism.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H12N2S | CID 8765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 139-65-1 [chemicalbook.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. researchgate.net [researchgate.net]

- 10. US3542871A - Purification of 4,4'-methylene dianiline by crystallization - Google Patents [patents.google.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 13. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. jfda-online.com [jfda-online.com]

- 16. mdpi.com [mdpi.com]

- 17. 4,4'-Dithiodianiline(722-27-0) 13C NMR spectrum [chemicalbook.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. rtilab.com [rtilab.com]

- 22. azooptics.com [azooptics.com]

- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. This compound(139-65-1) IR Spectrum [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. Abstract for TR-47 [ntp.niehs.nih.gov]

- 27. This compound: Target Organs and Levels of Evidence for TR-047 [ntp.niehs.nih.gov]

- 28. METABOLIC ACTIVATION AS A BASIS FOR ORGAN-SELECTIVE TOXICITY: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 29. Metabolic activation: Significance and symbolism [wisdomlib.org]

- 30. researchgate.net [researchgate.net]

- 31. Metabolic Activation of Organic Functional Groups Utilized in Medicinal Chemistry [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Solubility of 4,4'-Thiodianiline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Thiodianiline, also known as 4,4'-diaminodiphenyl sulfide, is an aromatic amine of significant interest in various fields, including polymer chemistry and as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its solubility profile in organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and visual representations of the experimental workflow and factors influencing its solubility.

Solubility Data

The solubility of this compound in various organic solvents has been reported qualitatively and semi-quantitatively. A summary of the available data is presented in Table 1. It is generally observed that this compound exhibits good solubility in several common organic solvents, while its solubility in water is limited.[1][2]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Type | Solubility Description | Quantitative Data (at 20°C / 68°F) |

| Water | Protic | Insoluble/Slightly Soluble | < 0.1 mg/mL[2] |

| Ethanol | Protic (Alcohol) | Very Soluble[2] | Not available |

| Methanol | Protic (Alcohol) | Slightly Soluble[3] | Not available |

| Diethyl Ether | Ethereal | Very Soluble[2] | Not available |

| Benzene | Aromatic | Very Soluble[2] | Not available |

| Trifluoroacetic Acid | Acidic | Soluble[2] | Not available |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Slightly Soluble[3] | Not available |

| Aqueous Hydrochloric Acid | Aqueous Acid | Soluble[2] | Not available |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method and Gravimetric Analysis

The following protocol details a robust method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the well-established shake-flask technique followed by gravimetric analysis for quantification.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers or screw caps

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

-

Evaporating dishes (pre-weighed)

-

Drying oven

-

Desiccator

-

Pipettes and other necessary glassware

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle. It is recommended to let the solution stand at the equilibrium temperature for a few hours to ensure complete sedimentation.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface and away from the bottom of the flask.

-

Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining solid particles. The filtration should be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven set at a temperature below the melting point of this compound (melting point is approximately 108-110°C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator to room temperature before weighing it on the analytical balance.

-

3. Calculation of Solubility

The solubility of this compound can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Weight of dish + residue) - (Weight of empty dish)] / (Weight of solvent) * 100

Where the weight of the solvent can be determined from the volume of the filtrate and the density of the solvent at the experimental temperature.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Reactivity of 4,4'-Thiodianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Thiodianiline (TDA), also known as bis(4-aminophenyl) sulfide (B99878), is an aromatic organosulfur compound with the chemical formula (H₂NC₆H₄)₂S.[1] It is a key industrial intermediate, primarily recognized for its role in the synthesis of high-performance polymers, dyes, and as a precursor to pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, reactivity, and synthesis of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Molecular Structure and Properties

This compound is characterized by two aniline (B41778) moieties linked by a sulfur atom at the para positions.[2] This structure imparts a unique combination of properties, including thermal stability and reactivity at the amino groups and the sulfur bridge. The molecule's geometry and electronic properties have been a subject of interest for understanding its reactivity and the properties of the polymers derived from it.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is a solid at room temperature, appearing as a pale yellow to brown crystalline powder, and is sparingly soluble in water but soluble in organic solvents like ethanol (B145695).[2]

| Property | Value | Reference(s) |

| CAS Number | 139-65-1 | [2] |

| Molecular Formula | C₁₂H₁₂N₂S | [3] |

| Molar Mass | 216.3 g/mol | [4] |

| Appearance | Pale yellow to brown crystalline powder/needles | [2] |

| Melting Point | 105-110 °C | [2][4] |

| Boiling Point | 464.8 °C @ 760 mmHg | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, hot benzene | [2][5] |

| pKa | 4.55 ± 0.10 (Predicted) | [5] |

| LogP | 2.18 | [3] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A summary of its key spectral features is provided in Table 2.

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons of the aniline rings. | [2][6] |

| ¹³C NMR | Resonances for the aromatic carbons, including those bonded to the nitrogen and sulfur atoms. | [2] |

| FTIR (KBr) | Characteristic peaks for N-H stretching of the primary amine, C-N stretching, aromatic C-H stretching, and C-S stretching. | [3][7] |

| UV-Vis (in Alcohol) | Maximum absorption (λmax) at 264 nm (log ε = 4.39). | [3][5] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 216. | [3][8] |

Reactivity

The reactivity of this compound is primarily dictated by the two nucleophilic amino groups and the electron-donating nature of the sulfur atom, which influences the aromatic rings.

Electrophilic Aromatic Substitution

The aniline rings in this compound are activated towards electrophilic aromatic substitution due to the electron-donating amino groups. These groups direct incoming electrophiles to the ortho positions relative to the amino group.

Condensation and Polymerization Reactions

The diamine nature of this compound makes it an excellent monomer for polycondensation reactions. It readily reacts with dicarboxylic acid chlorides, dianhydrides, and other bifunctional electrophiles to form high-performance polymers.

-

Polyamides: Reaction with diacyl chlorides, such as terephthaloyl chloride, yields aromatic polyamides (aramids) with high thermal stability and mechanical strength.

-

Polyimides: Polycondensation with aromatic tetracarboxylic dianhydrides, like pyromellitic dianhydride, proceeds through a poly(amic acid) intermediate, which is then thermally or chemically cyclized to form polyimides. These materials are known for their exceptional thermal and chemical resistance.[9][10]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the reaction of aniline with sulfur.

Protocol: Synthesis from Aniline and Sulfur [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place an excess of aniline.

-

Addition of Sulfur: Gradually add elemental sulfur to the aniline. The use of a lead oxide catalyst may improve the yield of the 4,4' isomer.

-

Reaction: Heat the mixture to boiling and maintain reflux for several hours.

-

Work-up: After the reaction is complete, cool the mixture. The excess aniline can be removed by steam distillation or vacuum distillation.

-

Purification: The crude product, which may contain other isomers, is then purified by recrystallization.

Purification by Recrystallization

Protocol: Recrystallization of this compound [11][12]

-

Solvent Selection: Choose a suitable solvent or solvent pair. Water or ethanol are commonly used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

HPLC Analysis

A general approach for the HPLC analysis of aromatic amines like this compound is outlined below. Method development and validation are crucial for specific applications.[10][12]

General HPLC Conditions:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution will depend on the sample complexity.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., near its λmax of 264 nm).

-

Injection Volume: Typically 10-20 µL.

-

Temperature: Room temperature or controlled at a specific temperature for better reproducibility.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, it serves as a crucial building block in the synthesis of bioactive molecules. Its most notable connection to the pharmaceutical industry is as a precursor to the drug Dapsone (4,4'-sulfonyldianiline).[4]

Precursor to Dapsone

Dapsone is a sulfone antibiotic used in the treatment of leprosy, dermatitis herpetiformis, and certain other inflammatory conditions.[4][13] The synthesis of Dapsone can involve the oxidation of the thioether linkage in this compound to a sulfone group.

Biological Activity of Derivatives

The diaryl sulfide and diaryl sulfone scaffolds, of which this compound is a parent structure, are present in numerous compounds with a wide range of biological activities. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the discovery of new therapeutic agents.[14][15] However, direct studies on the involvement of this compound in specific biological signaling pathways are not widely reported in the available literature. Its primary role in drug development is as a versatile starting material for the synthesis of more complex, biologically active molecules.[16]

Mechanism of Action of Dapsone (a Derivative):

Dapsone's antibacterial effect stems from its ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate (B1496061) synthase.[3] Its anti-inflammatory properties are attributed to the inhibition of neutrophil activity and the production of reactive oxygen species.[3]

Safety and Handling

This compound is classified as a suspected carcinogen and should be handled with appropriate safety precautions.[17][18] It can be harmful if inhaled, ingested, or absorbed through the skin.[17] When working with this compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important chemical intermediate with a rich chemistry centered around its aromatic amine functionalities and the bridging sulfur atom. Its role as a monomer for high-performance polymers is well-established. For drug development professionals, its primary significance lies in its use as a starting material for the synthesis of pharmaceuticals, most notably Dapsone. While direct biological signaling pathway interactions of this compound are not extensively documented, its chemical scaffold remains a valuable platform for the exploration and development of new bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective utilization in research and development.

References

- 1. athabascau.ca [athabascau.ca]

- 2. rsc.org [rsc.org]

- 3. This compound | C12H12N2S | CID 8765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound(139-65-1) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(139-65-1) IR Spectrum [chemicalbook.com]

- 8. mzCloud – 4 4' Thiodianiline [mzcloud.org]

- 9. researchgate.net [researchgate.net]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. amherst.edu [amherst.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. CA2573114A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. data.epo.org [data.epo.org]

- 17. nbinno.com [nbinno.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Spectral Analysis of 4,4'-Thiodianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data of 4,4'-Thiodianiline, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2][3] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of this compound, offering valuable insights for its identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that can be unambiguously assigned to its molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and amine proton regions. Due to the molecule's symmetry, a simplified spectrum is observed.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1 | ~3.7 | Broad Singlet | - | -NH₂ (Amine protons) |

| 2 | ~6.6 - 6.8 | Doublet | ~8.5 | H-2, H-6, H-2', H-6' (Aromatic protons ortho to -NH₂) |

| 3 | ~7.1 - 7.3 | Doublet | ~8.5 | H-3, H-5, H-3', H-5' (Aromatic protons ortho to -S-) |

Experimental Protocol: ¹H NMR Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (approximately 0.5-0.7 mL). The spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). The data is processed by applying a Fourier transform to the free induction decay (FID) signal.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. Due to symmetry, only four distinct signals are expected for the twelve carbon atoms.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~115 | C-2, C-6, C-2', C-6' (Carbons ortho to -NH₂) |

| 2 | ~128 | C-4, C-4' (Carbons attached to -S-) |

| 3 | ~133 | C-3, C-5, C-3', H-5' (Carbons ortho to -S-) |

| 4 | ~147 | C-1, C-1' (Carbons attached to -NH₂) |

Experimental Protocol: ¹³C NMR Spectroscopy

A more concentrated solution of this compound (typically 20-50 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared. The spectrum is acquired on an NMR spectrometer with a carbon-observe probe. The chemical shifts are referenced to the solvent peak or an internal standard (TMS at δ = 0.00 ppm). Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amine and aromatic moieties.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3050 - 3000 | Medium | C-H stretching of the aromatic ring |

| 1620 - 1600 | Strong | N-H bending (scissoring) of the primary amine |

| 1590 - 1450 | Medium to Strong | C=C stretching of the aromatic ring |

| 1300 - 1250 | Medium | C-N stretching of the aromatic amine |

| 820 - 800 | Strong | C-H out-of-plane bending for a 1,4-disubstituted aromatic ring |

| ~700 | Medium | C-S stretching |

Experimental Protocol: FTIR Spectroscopy

The solid sample of this compound is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disc. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the UV region, arising from π → π* transitions in the aromatic system.

| λmax (nm) | Solvent | log ε | Assignment |

| 264 | Alcohol | 4.39 | π → π* transition of the conjugated aromatic system[4] |

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol.[5] The concentration is adjusted to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8). The spectrum is recorded against a solvent blank in a quartz cuvette over a wavelength range of approximately 200-400 nm.

Visualizing Spectral Analysis Workflows

The following diagrams illustrate the logical workflow for the spectral analysis of this compound and the correlation of its structure with the observed spectral data.

Caption: General workflow for the spectral analysis of this compound.

Caption: Correlation of this compound's structure with its spectral data.

References

Thermal Stability and Decomposition of 4,4'-Thiodianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Thiodianiline (TDA), an aromatic diamine with the chemical formula (H₂NC₆H₄)₂S, is a crucial building block in the synthesis of high-performance polymers such as polyamides and polyimides. Its incorporation into polymer backbones imparts desirable thermal stability, a critical attribute for materials used in demanding applications, including aerospace, electronics, and specialty coatings. This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of this compound, primarily through the lens of the thermal analysis of polymers derived from it. Due to the limited availability of public data on the isolated thermal decomposition of pure this compound, this guide focuses on the extensive research conducted on its polymeric derivatives, which directly reflects the thermal robustness of the TDA moiety.

Physicochemical Properties

Before delving into its thermal behavior, it is essential to understand the fundamental physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂S | [1] |

| Molecular Weight | 216.3 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder or needles | [2] |

| Melting Point | 105-107 °C | [3] |

| Boiling Point | 361 °C | [3] |

| Solubility | Sparingly soluble in water and common organic solvents | [2][3] |

Thermal Stability Analysis of this compound-Containing Polymers

The thermal stability of polymers is a key indicator of their performance at elevated temperatures. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing these properties. The data presented below, derived from various studies on polymers synthesized using this compound or its analogs, provides insight into the thermal performance imparted by the TDA structure.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. The following table summarizes TGA data for various polyamides and polyimides containing aromatic diamine structures similar to or including this compound. The temperature at 10% weight loss (T₁₀) is a common metric for thermal stability.

| Polymer Type | Diamine Monomer | T₁₀ (°C) in N₂ | T₁₀ (°C) in Air | Reference |

| Polyamides | Various Aromatic Diamines | 620 - 710 | 497 - 597 | [2] |

| Polyamides | Derivatives of 4,4'-oxydianiline | 500 - 538 | 515 - 540 | [3] |

| Polyimides | Naphthyldiphenylamine-based | 476 - 578 | 452 - 535 | [4] |

These values demonstrate the exceptional thermal stability that aromatic diamines like this compound contribute to polymer backbones, with decomposition often commencing well above 400°C.

Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The Tg is particularly important for amorphous polymers as it represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

| Polymer Type | Diamine Monomer | Glass Transition Temperature (Tg) (°C) | Reference |

| Polyamides | Various Aromatic Diamines | 210 - 261 | [2] |

| Polyamides | Derivatives of 4,4'-oxydianiline | 235 - 280 | [3] |

| Poly(amide-imide)s | Ether-sulfone-diamines | 140 - 264 | [1] |

| Polyimides | 3,4ʹ-Oxydianiline-based | 198 - 270 | [5] |

The high glass transition temperatures of these polymers, largely attributable to the rigid aromatic structure of the diamine monomers, further underscore their suitability for high-temperature applications.

Thermal Decomposition

When subjected to sufficient heat, this compound and its derived polymers will decompose. The decomposition of this compound is reported to emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx)[1][3].

The thermal degradation of polymers containing this compound is a complex process involving the scission of the polymer chains and the breakdown of the monomeric units. Pyrolysis studies on related poly(arylene ether sulfone)s show that at temperatures near the initial decomposition point (420-470°C), products retaining the repeating units of the copolymer are formed[6]. At higher temperatures (>450°C), elimination of SO₂ from diphenyl sulfone bridges occurs, followed by the formation of biphenyl (B1667301) and dibenzofuran (B1670420) moieties at even higher temperatures (>550°C)[6].

Experimental Protocols

Standard methodologies for TGA and DSC are crucial for obtaining reliable and comparable data.

Thermogravimetric Analysis (TGA) Protocol

TGA is a technique where the mass of a sample is measured over time as the temperature changes. This method provides information about thermal stability and composition.

A typical TGA experimental protocol involves:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a specific flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range.

-

Data Acquisition: The instrument records the sample's weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific weight losses occur.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions like melting and glass transitions.

A common DSC experimental procedure includes:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which usually involves a heating and cooling cycle at a specific rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify and quantify thermal events such as the glass transition temperature (Tg), melting point (Tm), and enthalpy of transitions.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a polymer sample using TGA and DSC.

Caption: Workflow for TGA and DSC analysis.

Logical Relationship of Thermal Properties

The following diagram illustrates the relationship between the chemical structure of this compound and the resulting thermal properties of the polymers it forms.

Caption: Structure-property relationship.

Conclusion

This compound is a key monomer that imparts excellent thermal stability to a variety of high-performance polymers. While detailed data on the thermal decomposition of the pure compound is scarce, extensive analysis of its polymeric derivatives consistently demonstrates high decomposition temperatures and glass transition temperatures. This makes materials derived from this compound highly suitable for applications where thermal resistance is paramount. The standard techniques of TGA and DSC are indispensable for characterizing these properties and ensuring the quality and performance of the final materials. Upon decomposition, it is critical to note the release of hazardous gases, necessitating appropriate safety measures during high-temperature processing and end-of-life disposal.

References

- 1. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 2. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

4,4'-Thiodianiline: A Comprehensive Toxicological and Carcinogenic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction